2,5-Dichloro-4-methylthiophene-3-carbaldehyde
Overview
Description
2,5-Dichloro-4-methylthiophene-3-carbaldehyde is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes two chlorine atoms and a methyl group attached to the thiophene ring, along with an aldehyde functional group. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde typically involves the chlorination of 4-methylthiophene-3-carbaldehyde. This process can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid.
Reduction: 2,5-Dichloro-4-methylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are explored for their potential use as pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
2,5-Dichlorothiophene: Lacks the aldehyde and methyl groups, making it less reactive in certain chemical reactions.
4-Methylthiophene-3-carbaldehyde: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,5-Dichloro-3-methylthiophene: Similar structure but with different positioning of the methyl group, leading to variations in chemical properties
Uniqueness: 2,5-Dichloro-4-methylthiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the aldehyde group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
2,5-dichloro-4-methylthiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)6(8)10-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEAGLDWAUYNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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